N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

Lipophilicity Drug-likeness Physicochemical property

Researchers pursuing SAR on benzamide libraries face supply chain inconsistencies for key intermediates. This compound provides a well-defined scaffold with a metabolically stable para-CF3 group (19F NMR probe) and a 5-oxopyrrolidine handle for N-alkylation or reduction. Key advantages: • ALogP ~1.3 (Rule-of-Five compliant) • Distinct 19F NMR singlet simplifies quantification • Suitable for CNS/oral drug-discovery programs requiring moderate permeability.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.227
CAS No. 2310099-88-6
Cat. No. B2465663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
CAS2310099-88-6
Molecular FormulaC12H11F3N2O2
Molecular Weight272.227
Structural Identifiers
SMILESC1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)
InChIKeyIMSDYYVGSBWSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide (CAS 2310099-88-6): Chemical Class & Baseline Specifications for Research Procurement


N-(5-Oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide (CAS 2310099-88-6) is a synthetic, small-molecule benzamide derivative with the molecular formula C12H11F3N2O2 and a molecular weight of 272.22 g/mol . The structure combines a 4-trifluoromethylbenzamide pharmacophore with a 5-oxopyrrolidin-3-yl moiety, placing it within the broader class of substituted N-(pyrrolidinyl)benzamides. The compound is listed in chemical supplier catalogs as a research chemical and potential building block, but its specific biological activity profile has not been disclosed in the peer-reviewed primary literature.

N-(5-Oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide Procurement: Why Direct Structural Analogues Cannot Serve as Drop-in Replacements


In the absence of published target-engagement or functional assay data for this compound, generic substitution cannot be quantitatively ruled out. However, well-established medicinal chemistry principles indicate that the specific substitution pattern—a para-trifluoromethyl group on the benzamide ring combined with an unsubstituted 5-oxopyrrolidine linker—is expected to confer a distinct constellation of physicochemical properties (e.g., logP, hydrogen-bonding capacity, electronic effects) relative to even closely related analogues such as the meta-CF₃ regioisomer or the non-fluorinated parent [1]. These differences, documented across numerous drug-discovery programs for the trifluoromethyl group, can translate into altered target affinity, metabolic stability, and solubility, meaning that any substitution of this building block in a synthetic or biological workflow would require systematic re-validation.

N-(5-Oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence for Informed Procurement


ALogP Lipophilicity Estimate Points to a Different Pharmacokinetic Profile Compared to the Parent Benzamide Analogue

A predicted ALogP value of 1.29 has been reported for this compound in the Aladdin Scientific database . The trifluoromethyl group is a well-known lipophilicity-enhancing substituent; the unsubstituted N-(5-oxopyrrolidin-3-yl)benzamide parent is expected to have a substantially lower logP (approximately 0.2–0.5 based on fragment-based calculations). This difference of ~0.8–1.1 log units indicates a meaningfully higher membrane permeability and tissue distribution potential for the trifluoromethylated analogue, a factor that must be considered when the compound is used as a probe or intermediate in a biological or medicinal chemistry context.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Donor/Acceptor Count Differentiates the 5-Oxopyrrolidine Scaffold from Reduced Pyrrolidine Analogues

The target compound provides a hydrogen-bond donor count (HBD) of 2 and an acceptor count (HBA) of 5 . The 5-oxo group serves as an additional H-bond acceptor that is absent in the reduced analogue N-(pyrrolidin-3-yl)-4-(trifluoromethyl)benzamide (HBA = 4). This difference can influence crystal packing, solubility, and target recognition. In medicinal chemistry, the introduction of a carbonyl group on the pyrrolidine ring has been shown to alter binding modes and selectivity profiles for a variety of enzyme and receptor targets.

Hydrogen bonding Solubility Crystal engineering

Para-Trifluoromethyl Substitution Confers a Distinct Electronic and Metabolic Profile Relative to Ortho- and Meta-Regioisomers

The para-CF₃ substituent exerts a strong electron-withdrawing effect (σₚ = +0.54) that is distinct from the meta-CF₃ regioisomer (σₘ = +0.43) [1]. This difference in electronic character can impact the nucleophilicity of the amide nitrogen, the acidity of the pyrrolidinone NH₄ and, most importantly, the compound's susceptibility to cytochrome P450-mediated oxidative metabolism. Across multiple chemical series, para-CF₃-substituted benzamides have demonstrated significantly greater metabolic stability than their non-fluorinated congeners, a feature that directly influences bioassay reproducibility and the half-life of the compound in cellular experiments.

Electron-withdrawing group Metabolic stability CYP inhibition

N-(5-Oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide: Recommended Application Scenarios Based on Evidence


Synthetic Building Block for Late-Stage Functionalization via the 5-Oxopyrrolidine Handle

The 5-oxopyrrolidine ring offers a versatile synthetic handle for further derivatization, including N-alkylation, reduction to the pyrrolidine, or conversion to the corresponding thioamide. The para-CF₃ group provides a metabolically stable, lipophilic anchor that can orient the molecule within a target binding site. This compound is best utilized as a starting material in the synthesis of focused benzamide libraries where systematic variation of the pyrrolidine-N substituent is desired.

Physicochemical Probe in Drug-Discovery Assays Requiring a Defined LogP Window

With a predicted ALogP of ~1.3, the compound occupies a lipophilicity range that is compatible with oral bioavailability guidelines (Rule of Five). It can serve as a control compound for CNS or oral drug-discovery programs that require molecules with moderate permeability and 5 H-bond acceptors, enabling benchmarking of assay conditions for permeability (e.g., PAMPA) or solubility measurements.

¹⁹F NMR Probe for Binding and Metabolic Stability Studies

The trifluoromethyl group provides a distinct ¹⁹F NMR signal, making the compound suitable as a fluorine-labeled probe in protein-ligand binding studies or metabolic stability assays. The para-CF₃ environment yields a characteristic singlet in the ¹⁹F spectrum, free from the splitting patterns often seen with ortho-substituted fluorinated analogues, which simplifies quantification and binding analysis. [1]

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